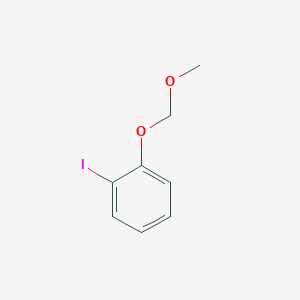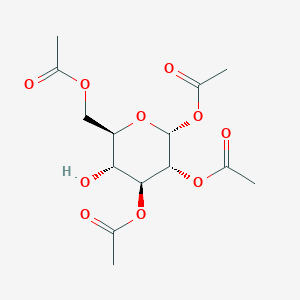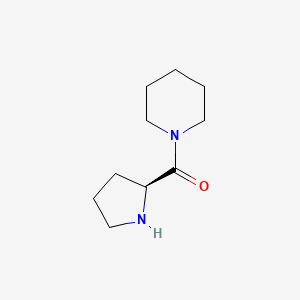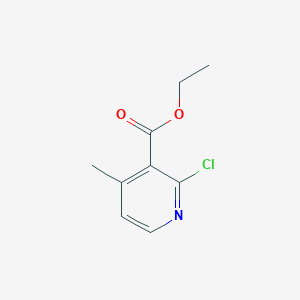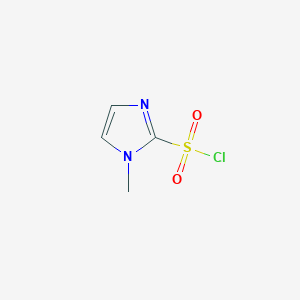
1-Methyl-1H-imidazole-2-sulfonyl chloride
Overview
Description
1-Methyl-1H-imidazole-2-sulfonyl chloride is an organic compound with the molecular formula C4H5ClN2O2S. It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
This compound is a derivative of imidazole, which is known to interact with various biological targets . .
Mode of Action
It is known that sulfonyl chloride groups can react with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . Therefore, it is possible that 1-Methyl-1H-imidazole-2-sulfonyl chloride could interact with biological molecules containing these functional groups.
Result of Action
Given the reactivity of the sulfonyl chloride group, it is possible that this compound could modify proteins or other biological molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the sulfonyl chloride group. Additionally, the presence of competing nucleophiles could influence the compound’s reactivity and selectivity .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-imidazole-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules by introducing sulfonyl groups, which can alter their structure and function . For instance, it can react with amino groups in proteins to form sulfonamide bonds, thereby modifying the protein’s activity and stability . This compound is also used in the synthesis of sulfonylated derivatives of nucleotides and other biomolecules, which can be used as probes or inhibitors in biochemical studies .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the sulfonylation of signaling proteins can affect their ability to interact with other proteins, thereby altering signal transduction pathways . Additionally, the modification of transcription factors by this compound can impact gene expression, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can react with nucleophilic groups, such as amino and hydroxyl groups, in proteins and enzymes . The resulting sulfonylation can inhibit or activate enzyme activity, depending on the specific site of modification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the sulfonylation effects of this compound on cellular function can persist for extended periods, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes that catalyze sulfonylation reactions, leading to the formation of sulfonylated metabolites . These metabolites can further participate in biochemical processes, affecting metabolic flux and the levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions . The distribution of this compound can also be influenced by its solubility in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, sulfonylation of mitochondrial proteins can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 1-methylimidazole. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1-Methyl-1H-imidazole-2-sulfonyl chloride has several applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 4-position.
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride: Contains an additional methyl group at the 2-position.
Pyridine-3-sulfonyl chloride: A sulfonyl chloride derivative of pyridine, another aromatic heterocycle.
Uniqueness: 1-Methyl-1H-imidazole-2-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the sulfonyl chloride group at the 2-position of the imidazole ring provides distinct chemical properties compared to other sulfonyl chloride derivatives.
Properties
IUPAC Name |
1-methylimidazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGPKJYEYGGCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470140 | |
| Record name | 1-Methyl-1H-imidazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55694-81-0 | |
| Record name | 1-Methyl-1H-imidazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylimidazole-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
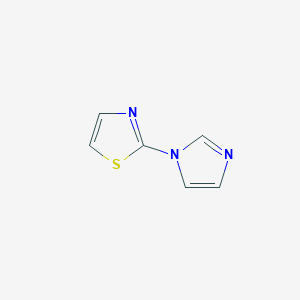
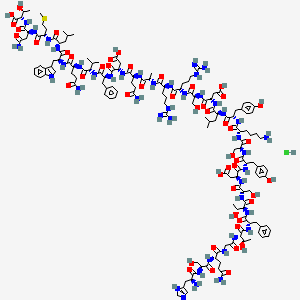
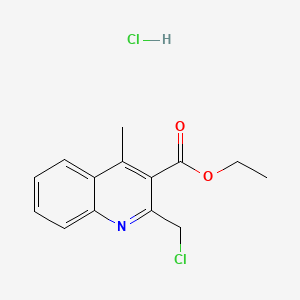
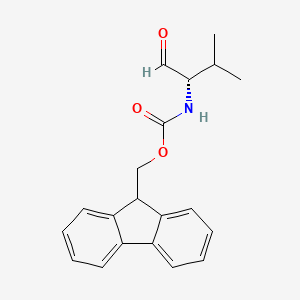
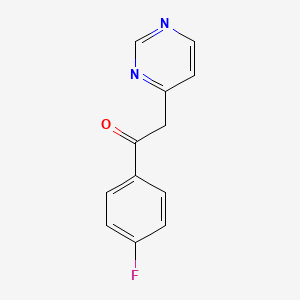

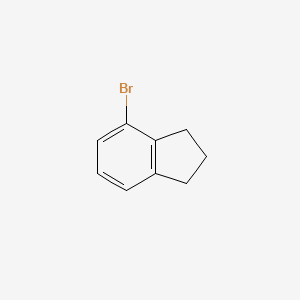
![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
